Triphenyltin hydroxide acetate
Description
Properties
IUPAC Name |
triphenylstannanylium;acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1-5H;1H3,(H,3,4);/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQNIWFZKXZFAY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (Acetyloxy)triphenylstannane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.009 mg/mL at 20 °C | |
| Record name | (Acetyloxy)triphenylstannane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
900-95-8 | |
| Record name | Fentin acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FENTIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70M92GQA9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (Acetyloxy)triphenylstannane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121 - 123 °C | |
| Record name | (Acetyloxy)triphenylstannane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenyltin hydroxide acetate can be synthesized through the reaction of triphenyltin hydroxide with acetic acid. The reaction typically occurs under mild conditions, with the hydroxide group of triphenyltin hydroxide reacting with the carboxyl group of acetic acid to form the acetate ester.
Industrial Production Methods: Industrial production of this compound involves the controlled reaction of triphenyltin hydroxide with acetic acid in large-scale reactors. The reaction is monitored to ensure complete conversion and purity of the product. The resulting compound is then purified through crystallization or other separation techniques to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the tin center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically involving the reduction of the tin center.
Substitution: this compound can participate in substitution reactions, where the acetate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized tin compounds.
Reduction: Reduced tin compounds.
Substitution: New organotin compounds with different functional groups.
Scientific Research Applications
Introduction to Triphenyltin Hydroxide Acetate
This compound (TPTH) is a notable organotin compound with diverse applications primarily in agriculture as a fungicide and biocide. This compound is recognized for its effectiveness against various fungal pathogens in crops such as potatoes, sugar beets, and pecans. The following sections detail the scientific research applications of TPTH, supported by case studies and comprehensive data.
Fungicidal Properties
TPTH is primarily utilized as a non-systemic fungicide. Its applications include:
- Crop Protection : Effective against early and late blight on potatoes, leaf spot on sugar beets, and various fungal diseases on pecans and other crops such as rice and beans .
- Resistance Management : Classified under Fungicide Resistance Action Committee (FRAC) code 30, TPTH inhibits ATP synthase, disrupting fungal respiration and growth .
Insecticidal Properties
In addition to its fungicidal activity, TPTH exhibits anti-feeding properties against certain surface-feeding insects, including the Colorado potato beetle. This dual functionality enhances its utility in integrated pest management strategies .
Toxicological Studies
Research indicates potential genotoxic effects associated with TPTH. For instance, studies have shown that TPTH can induce micronuclei formation in cultured cells and animal models, suggesting implications for reproductive health and genetic stability .
Regulatory Status
TPTH is classified as a Restricted Use Pesticide (RUP) due to its toxicity profile. The U.S. Environmental Protection Agency (EPA) has mandated specific application setbacks from water bodies to mitigate risks to non-target organisms and groundwater contamination .
Field Studies on Crop Efficacy
-
Pecan Orchards Study :
- In Georgia, pecan orchards treated with TPTH showed significant reductions in fungal infections compared to untreated controls. Residue analysis revealed concentrations of triphenyltin compounds in foliage and soil, indicating effective uptake by plants while also highlighting degradation patterns over time due to photolytic processes .
- Potato Crop Trials :
Environmental Monitoring
Monitoring studies have assessed the persistence of TPTH in agricultural soils post-application. Results indicated that while TPTH degrades slowly in soil environments, its metabolites (e.g., monophenyltin) can persist longer, raising concerns about long-term ecological effects .
Mechanism of Action
The mechanism of action of triphenyltin hydroxide acetate involves its interaction with cellular components. It inhibits the H+ translocation of membrane-bound H+ ATPase, affecting cellular energy production. This inhibition disrupts cellular processes, leading to the compound’s biological effects. Additionally, it can affect other ATPases and ion channels, contributing to its overall activity.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Chemical Structure and Physicochemical Properties
Data from .
Antifungal Activity
- Triphenyltin acetate and hydroxide show moderate activity against Aspergillus niger and Candida albicans. However, triphenyltin acetoxybenzoate derivatives are up to 7.5× more active than the acetate, highlighting the role of anion composition in efficacy .
- Tributyltin chloride exhibits stronger substrate specificity in yeast resistance studies (PDR5 ratio: 1.4–1.6) compared to triphenyltin derivatives (PDR5 ratio: 1.1–1.2), suggesting lower bioactivity for TPT compounds .
Molluscicidal and Insecticidal Effects
Environmental Impact and Degradation
- Degradation Pathways: TPT acetate hydrolyzes to TPT hydroxide in aqueous environments, both eventually degrading to inorganic tin .
Toxicity Profile
Biological Activity
Triphenyltin hydroxide acetate (TPTH) is an organotin compound with significant applications in agriculture as a fungicide and biocide. Its biological activity has been the subject of extensive research due to its potential effects on human health and the environment. This article provides a comprehensive overview of the biological activity of TPTH, including its pharmacokinetics, toxicological effects, mechanisms of action, and environmental impact.
This compound is a triorganotin compound characterized by the presence of three phenyl groups attached to a tin atom. The compound can be represented by the chemical formula CHOSn, indicating its complex structure that contributes to its biological activity and environmental persistence.
Absorption and Distribution
Research indicates that TPTH is poorly absorbed when administered orally, with most of the compound being excreted unchanged in feces. Studies have shown that after oral administration in rats, only a small percentage is absorbed, with significant accumulation occurring in the liver and kidneys. For instance, a long-term study revealed that after 104 weeks, tissue residue levels peaked at 25 mg total tin/kg in kidneys and 9.5 mg/kg in the liver when exposed to high doses .
Metabolism
TPTH undergoes hydrolysis in vivo to form triphenyltin hydroxide, which is more biologically active. The metabolites include diphenyltin and monophenyltin, which are also toxicologically significant. The metabolic pathway involves both renal and hepatic processing, where various conjugates are formed depending on the dosage levels administered .
Acute and Chronic Toxicity
TPTH exhibits moderate acute toxicity in animal studies. The lowest-observed-adverse-effect levels (LOAELs) for various health effects have been documented at doses as low as 0.3 mg/kg body weight per day. Notable toxic effects include:
- Immunotoxicity : Decreased immunoglobulin levels and lymphopenia were observed at low doses .
- Reproductive Effects : In reproductive studies, significant changes in organ weights were noted, particularly affecting the spleen and thymus in offspring .
- Endocrine Disruption : TPTH has been classified as an endocrine disruptor due to its ability to induce imposex in gastropods, indicating hormonal interference at environmentally relevant concentrations .
Genotoxicity
Studies have shown that TPTH exhibits genotoxic effects on mammalian cells both in vitro and in vivo. It has been linked to DNA damage and chromosomal aberrations, raising concerns about its potential carcinogenicity despite not being classified as a carcinogen directly .
The biological activity of TPTH is attributed to its interaction with cellular components, leading to various adverse effects:
- Calcium Dysregulation : TPTH disrupts calcium homeostasis within cells, which can lead to apoptosis in immune cells such as thymocytes .
- Oxidative Stress : The compound induces oxidative stress through the generation of reactive oxygen species (ROS), further contributing to cellular damage .
Environmental Impact
TPTH's persistence in the environment poses risks to aquatic ecosystems. It has been shown to bioaccumulate in marine organisms, affecting reproductive success and population dynamics. For example:
- Aquatic Toxicity : Chronic toxicity studies indicated that TPTH affects fathead minnow larvae at concentrations as low as 0.23 µg/liter .
- Soil Persistence : The compound is resistant to degradation under certain conditions, leading to long-term ecological consequences .
Case Study 1: Imposex in Gastropods
A significant case study highlighted the phenomenon of imposex observed in Japanese rock shells due to exposure to TPTH. The concentration threshold for inducing this effect was found to be around 1 ng/liter, demonstrating the compound's potency even at extremely low environmental concentrations .
Case Study 2: Long-term Toxicity Study in Rats
In a two-year feeding study involving rats, adverse effects on immune function were documented at doses starting from 0.3 mg/kg body weight per day. Notably, reductions in white blood cell counts were observed alongside changes in organ weights, emphasizing the compound's long-term health implications .
Q & A
Q. What are the established synthesis methods for triphenyltin hydroxide acetate, and how can purity be optimized during purification?
this compound (CAS 900-95-8) is synthesized via esterification of triphenyltin hydroxide with sodium acetate under controlled conditions . Recrystallization from acetic acid/methanol (20:80 v/v) yields analytically pure crystals, confirmed by melting point analysis and X-ray diffraction . Purification steps should include solvent evaporation under reduced pressure and repeated recrystallization to remove sodium chloride byproducts. Purity can be validated via elemental analysis and Mossbauer spectroscopy .
Q. Which structural characterization techniques are most effective for confirming the molecular geometry of this compound?
Single-crystal X-ray diffraction (XRD) is the gold standard, revealing a trigonal bipyramidal geometry around the tin atom, with phenyl groups in equatorial positions and acetate/hydroxide ligands axial . Complementary methods include:
Q. What are the key acute and chronic toxicity mechanisms of this compound in mammalian models?
Acute exposure (≥20 mg/kg/d in rats) causes neurotoxicity (convulsions, dizziness) and gastrointestinal distress . Chronic toxicity (1.4–20 mg/kg/d) includes reproductive impairment (reduced fertility in males/females) and potential immunotoxicity, though carcinogenicity remains unconfirmed in animal studies . Mechanistic studies focus on mitochondrial disruption via inhibition of ATP synthase and oxidative stress induction .
Q. How does the aqueous solubility of this compound influence its environmental mobility and experimental design?
Solubility in water is low (2.8×10<sup>-2</sup> g/L at 20°C), requiring organic solvents (e.g., methanol, DMSO) for in vitro assays . Environmental mobility is limited, but adsorption to organic matter enhances persistence in sediments . For bioavailability studies, use surfactant-assisted dispersion or sonication to prepare homogeneous solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reproductive toxicity data across studies on this compound?
Discrepancies arise from variations in species sensitivity (e.g., rats vs. mice), exposure duration, and metabolite profiling. To address these:
- Dose-response meta-analysis : Pool data from FOIA-released EPA studies and published literature to identify thresholds .
- Metabolite tracking : Use LC-MS/MS to quantify tin speciation (e.g., Ph3Sn<sup>+</sup> vs. Ph2Sn<sup>2+</sup>) in target tissues .
- Endpoint standardization : Align OECD guidelines for histopathology (e.g., testicular atrophy scoring) .
Q. What advanced analytical methods are recommended for quantifying this compound in environmental matrices?
- GC-ICP-MS : Combines gas chromatography with inductively coupled plasma mass spectrometry for speciation analysis at ng/L levels .
- SPME-LC-UV : Solid-phase microextraction coupled with liquid chromatography detects residues in water/sediments with ≤5% RSD .
- Activity cliff analysis : SAS maps and MMP-cliffs (e.g., vs. triphenyl phosphate) identify structural analogs with divergent bioactivity .
Q. How do regulatory discrepancies (e.g., EU vs. U.S.) impact the design of ecotoxicology studies for this compound?
The EU’s 2002 ban necessitates higher-tier testing (e.g., mesocosm studies) for regulatory submissions, while U.S. EPA guidelines (under cancelled registration) prioritize acute aquatic toxicity (Daphnia magna LC50) . Researchers must align test species (e.g., algae, fish) and endpoints (growth inhibition, mortality) with regional requirements .
Q. What molecular dynamics (MD) approaches elucidate structure-activity relationships (SAR) for this compound in thyroid receptor agonism?
- Docking simulations : Model ligand binding to TSHR using crystal structures (PDB ID 6KUX) to identify critical Sn-O interactions .
- QSAR modeling : Train algorithms on pAC50 data from activity cliffs (e.g., vs. N,N'-diphenyl-p-phenylenediamine) to predict endocrine disruption .
Q. What methodologies address the environmental persistence and degradation pathways of this compound?
- Photolysis studies : Use UV-Vis spectroscopy to track degradation kinetics under simulated sunlight, noting tin oxide byproducts .
- Microbial degradation assays : Incubate with sediment microcosms and profile metabolites via <sup>119</sup>Sn NMR .
- Adsorption modeling : Apply Freundlich isotherms to predict soil binding capacity using organic carbon content .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
